Resormycin

Description

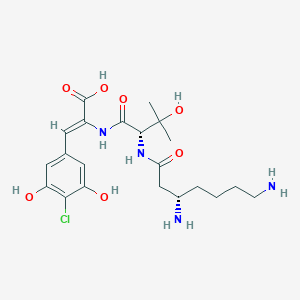

Structure

2D Structure

Propriétés

Formule moléculaire |

C21H31ClN4O7 |

|---|---|

Poids moléculaire |

486.9 g/mol |

Nom IUPAC |

(Z)-3-(4-chloro-3,5-dihydroxyphenyl)-2-[[(2S)-2-[[(3S)-3,7-diaminoheptanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C21H31ClN4O7/c1-21(2,33)18(26-16(29)10-12(24)5-3-4-6-23)19(30)25-13(20(31)32)7-11-8-14(27)17(22)15(28)9-11/h7-9,12,18,27-28,33H,3-6,10,23-24H2,1-2H3,(H,25,30)(H,26,29)(H,31,32)/b13-7-/t12-,18+/m0/s1 |

Clé InChI |

LGIARSLOMQCKGX-SMOPJJOVSA-N |

SMILES isomérique |

CC(C)([C@@H](C(=O)N/C(=C\C1=CC(=C(C(=C1)O)Cl)O)/C(=O)O)NC(=O)C[C@H](CCCCN)N)O |

SMILES canonique |

CC(C)(C(C(=O)NC(=CC1=CC(=C(C(=C1)O)Cl)O)C(=O)O)NC(=O)CC(CCCCN)N)O |

Synonymes |

2-N-(2N-(3,6-diaminoheptanoyl)-3-hydroxyvalyl)amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid resormycin |

Origine du produit |

United States |

Biosynthetic Pathways and Genetic Foundations of Resormycin

Identification and Characterization of Resormycin-Producing Microorganisms

This compound is a natural product isolated from the cultured broth of a specific streptomycete strain. This strain, identified as Streptomyces platensis MJ953-SF5, was originally isolated from a soil sample collected in Yokohama-shi, Kanagawa Prefecture, Japan. nih.govjst.go.jpbikaken.or.jpnih.gov

Table 1: this compound-Producing Microorganism

| Producing Organism | Strain Designation | Isolation Source |

| Streptomyces platensis | MJ953-SF5 | Soil, Yokohama-shi, Kanagawa Prefecture, Japan nih.govnih.gov |

Streptomyces platensis MJ953-SF5 is specifically recognized for its ability to produce this compound, a compound characterized as a novel herbicidal and antifungal antibiotic. nih.govjst.go.jpbikaken.or.jpnih.gov Other strains of Streptomyces platensis are known to produce various other bioactive compounds, such as platensimycin (B21506) and platencin (B21511), highlighting the diverse metabolic capabilities within this species. wikipedia.orgwikipedia.org The distinct metabolic output of Streptomyces platensis MJ953-SF5 underscores the strain-specific nature of secondary metabolite production. nih.govjst.go.jpbikaken.or.jpnih.govresearchgate.net

Elucidation and Functional Analysis of the this compound Biosynthetic Gene Cluster

While the complete, detailed elucidation of the entire this compound biosynthetic gene cluster (BGC) is an ongoing area of research, studies have begun to identify and functionally analyze key genes and enzymes involved in its assembly. This compound is structurally defined as a tripeptide containing three rare, non-proteinogenic amino acid residues: hydroxyvaline, β-homolysine, and an unusual chlorinated resorcyl-2,3-dehydro propenoic amino acid. unimi.itjst.go.jp The presence of these complex building blocks strongly implies the existence of a dedicated BGC.

Enzymatic Transformations and Catalysis within this compound Biosynthesis

Incorporation of Nonproteinogenic Amino Acid Precursors

This compound is a tripeptide composed of three distinct and rare unnatural amino acid residues: β-homolysine, 3-hydroxy-L-valine, and an unusual chlorinated resorcyl-2,3-dehydropropenoic amino acid at its C-terminus. unimi.it The presence of these nonproteinogenic amino acids strongly suggests that this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, a common mechanism for the biosynthesis of complex peptides in microorganisms. nih.govnih.gov

The key nonproteinogenic amino acid precursors identified in this compound's structure include:

| Compound Name | PubChem CID |

| β-Homolysine | 2761531 |

| 3-Hydroxy-L-valine | 192763 |

| Glycine (proteinogenic, but incorporated) | 750 |

Stereospecific Reactions and Chirality in Biosynthesis (e.g., Z-olefin installation)

A crucial aspect of this compound's biosynthesis, and a key step in its chemical synthesis, is the late-stage stereospecific dehydration of a β-hydroxy amino acid to install the characteristic Z-olefin configuration. unimi.itfishersci.cawikipedia.orgfishersci.atecsci.co.kr This stereospecific formation of the Z-dehydroamino acid is consistent with an E2 elimination process. fishersci.at Mechanistically, it is proposed to proceed through the formation of an intermediate, followed by a trans E2 elimination from an anti-periplanar conformation, ensuring the precise Z-stereochemistry of the alkene bond. fishersci.at The resorcyl fragment, which is part of the C-terminal unusual amino acid, is attached to the dipeptide unit via this Z-alkene. unimi.it

Role of Oxidoreductases (e.g., ChaZ, ChaE) and other Modifying Enzymes

Specific oxidoreductases play vital roles in the late-stage tailoring of the this compound structure. The enzyme ChaZ mediates a Baeyer–Villiger (BV) oxidation on a precursor molecule, this compound C, leading to the formation of a lactone intermediate. sigmaaldrich.comnih.govfishersci.ca Following this oxidation, the NADPH-dependent ketoreductase, ChaE, catalyzes a subsequent tetracyclic to pentacyclic skeletal rearrangement. sigmaaldrich.comnih.gov This enzymatic sequence highlights the complex oxidative and rearrangement steps necessary to achieve the final intricate architecture of this compound.

| Enzyme | Function | Involved Substrates/Products |

| ChaZ | Mediates Baeyer–Villiger (BV) oxidation | This compound C → Lactone intermediate sigmaaldrich.comnih.govfishersci.ca |

| ChaE | NADPH-dependent ketoreductase, catalyzes skeletal rearrangement | Lactone intermediate (tetracyclic) → Pentacyclic structure sigmaaldrich.comnih.gov |

| NADPH | Co-factor, reducing agent for ChaE | N/A (consumed by ChaE) sigmaaldrich.comnih.gov |

Proposed Biosynthetic Cascade Mechanisms

While the complete, step-by-step biosynthetic cascade of this compound in Streptomyces platensis MJ953-SF5 is still under active investigation, the structural features and identified enzymatic activities allow for a proposed pathway. This compound, being a tripeptide, is likely assembled by a non-ribosomal peptide synthetase (NRPS) system. This modular enzymatic machinery would be responsible for the sequential activation and condensation of the specific nonproteinogenic amino acid precursors, including β-homolysine, 3-hydroxy-L-valine, and the chlorinated resorcyl-2,3-dehydropropenoic amino acid. Following the initial peptide bond formations, a series of post-assembly modifications are proposed to occur. These modifications include the stereospecific dehydration of a β-hydroxy amino acid to install the crucial Z-olefin. Subsequently, oxidoreductases such as ChaZ and ChaE are involved in further structural diversification, performing Baeyer–Villiger oxidation and skeletal rearrangements to yield the mature this compound molecule.

Genetic Engineering Strategies for Modulating this compound Production and Analogues

Genetic engineering offers powerful tools to manipulate the biosynthesis of natural products like this compound. The producing organism, Streptomyces platensis MJ953-SF5, belongs to the Actinomycetes class, which are well-known for their prolific production of diverse secondary metabolites. unimi.itfishersci.canih.gov Strategies involving the inactivation of specific biosynthetic gene clusters in related Streptomyces strains have successfully enhanced the production of various polyketide metabolites and led to the discovery of novel compounds. sigmaaldrich.comnih.gov This principle can be applied to Streptomyces platensis to potentially increase this compound yields or to produce new analogues. The modular nature often observed in NRPS pathways, which are implicated in this compound biosynthesis, suggests that targeted genetic modifications could facilitate the generation of diverse this compound analogues by altering precursor incorporation or modifying enzyme activities. unimi.itfishersci.cawikipedia.orgfishersci.at Techniques like recombineering, which allows for precise genetic manipulation in Actinomycetes using E. coli as a surrogate, can be employed to engineer the this compound biosynthetic gene cluster. googleapis.comgoogle.comgoogle.com

Challenges and Unresolved Aspects in this compound Biosynthetic Pathway Elucidation

Despite advances in understanding aspects of this compound biosynthesis, several challenges and unresolved questions remain. The complexity of the this compound molecule itself, as evidenced by the difficulties encountered in its chemical synthesis (e.g., unstable intermediates and poor yielding steps), suggests that elucidating the complete natural biosynthetic pathway is a formidable task. mpg.de A comprehensive understanding requires the identification and functional characterization of all enzymes involved, particularly those responsible for the precise synthesis and chlorination of the unusual resorcyl-2,3-dehydropropenoic amino acid precursor, as well as the exact sequence and regulation of all tailoring steps. Furthermore, the precise mechanisms governing the stereospecificity of all chiral centers and the Z-olefin installation in vivo warrant further detailed investigation. Full elucidation of these aspects is crucial for unlocking the full potential of genetic engineering to produce this compound and its derivatives.

Chemical Synthesis and Analogues of Resormycin

Total Synthesis Strategies for Resormycin and its Core Structures

Total synthesis endeavors for this compound aim to construct the molecule from basic, commercially available starting materials, validating new synthetic methods and advancing innovative approaches in organic chemistry cenmed.com. The inherent complexity of this compound, with its unusual amino acid residues and specific Z-alkene configuration, necessitates carefully designed synthetic strategies fishersci.casigmaaldrich.com.

Several critical methodological steps define the total synthesis of this compound:

Late-Stage Stereospecific Dehydration: A pivotal step in this compound synthesis is the late-stage stereospecific dehydration of a β-hydroxy amino acid to install the crucial Z-olefin (Z-alkene) fishersci.cawikipedia.orgfishersci.casigmaaldrich.comsigmaaldrich.comctdbase.orgnih.govfrontiersin.org. In one approach, Martin's sulfurane [diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propyl)sulfurane] was employed under neutral conditions for the stereospecific dehydration of a threo-N-acyl-β-hydroxy-α-amino acid fragment fishersci.cafrontiersin.org. This reaction proceeds via a trans E2 elimination from an anti-periplanar conformation, likely involving an ROSPh2OC(CF3)2Ph intermediate, yielding the desired Z-alkene in 60% yield at room temperature without the need for a base fishersci.ca. Another method for installing the dehydroamino acid moiety involves the Horner-Wadsworth-Emmons (HWE) reaction uni.lu.

Palladium-Catalyzed Deprotection: Another key step involves the palladium-catalyzed one-pot deprotection of allyl and allyloxycarbonyl (Alloc) protecting groups fishersci.cafishersci.ca. This was effectively achieved using tributyltin hydride (SnBu3H) and acetic acid (AcOH) in dichloromethane (B109758) (CH2Cl2), followed by careful treatment with trifluoroacetic acid (TFA) in CH2Cl2 at 0°C fishersci.ca. Earlier attempts using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in combination with N-methylaniline and dimedone as an allyl scavenger resulted in only partial deprotection fishersci.ca.

The unique structural features of this compound, particularly its Z-alkene and dehydroamino acid components, require specialized synthetic strategies for their precise installation:

Z-Alkene: The Z-alkene, a thermodynamically less stable isomer, is critical to this compound's structure wikipedia.orgnih.gov. Its stereospecific formation is achieved through the aforementioned late-stage dehydration of a β-hydroxy amino acid fishersci.cawikipedia.orgsigmaaldrich.comsigmaaldrich.comctdbase.orgnih.govfrontiersin.org. This compound specifically incorporates a Z-4-chloro-3,5-dihydroxy-ΔPhe non-coded amino acid nih.gov.

Dehydroamino Acids: this compound features a characteristic dehydroamino acid at its C-terminus uni.lu. The Horner-Wadsworth-Emmons (HWE) reaction has been identified as a key method for the preparation of this dehydroamino acid moiety uni.lu. Dehydroamino acids are known to impart rigidity and influence the conformational properties of peptides nih.gov.

Chlorinated Resorcyl Fragment: The synthesis of the chlorinated resorcyl aryl core begins with the allylation of commercially available 4-chloro-3,5-dihydroxybenzoic acid. This intermediate is then subjected to reduction and subsequent oxidation steps to yield the required aldehyde intermediate fishersci.ca.

Semisynthesis Approaches and Derivatization Strategies

While total synthesis is invaluable for initial studies and method development, large-scale production of complex natural products like this compound can be economically challenging due to numerous steps and potentially low yields fishersci.ca. Semisynthesis, which involves chemical modification of naturally derived advanced intermediates, offers a prominent solution for obtaining larger quantities of such compounds fishersci.ca.

Derivatization strategies are also employed for analytical purposes and to explore chemical reactivity. For instance, the amino groups of amino acids can be derivatized using reagents such as 2,4-dinitrofluorobenzene (DNFB) for detection and analysis, typically by UV absorbance nih.gov. The modular nature of this compound's total synthesis also inherently allows for the ready preparation of partial structures, which can serve as starting points for semisynthetic routes or derivatization studies fishersci.casigmaaldrich.comsigmaaldrich.comctdbase.org.

Synthesis of this compound Analogues and Derivatives for Academic Investigation

The synthetic methodologies developed for this compound are highly adaptable for the generation of a diverse array of analogues and derivatives, which are essential for academic investigation into structure-activity relationships (SAR) and for developing compounds with improved biological and physicochemical properties fishersci.canih.govfishersci.casigmaaldrich.comsigmaaldrich.comctdbase.org.

This compound shares its tripeptide backbone core with other natural products, such as androprostamine A and androprostamine B fishersci.cawikipedia.orgnih.govfishersci.casigmaaldrich.comfishersci.com. The synthetic strategies established for this compound can thus be extended to the synthesis of these related compounds, facilitating comparative studies and the exploration of their biological activities fishersci.cafishersci.casigmaaldrich.com.

This compound's core structure is a tripeptide comprising β-homolysine, 3-hydroxy-L-valine, and a chlorinated resorcyl-2,3-dehydropropenoic amino acid wikipedia.orgnih.gov. The modularity of the synthetic approach to this compound provides ready access to analogues that share this fundamental tripeptide backbone sigmaaldrich.com. This modularity allows for targeted modifications to the individual amino acid components or the linkages within the tripeptide. Such modulation of the peptide backbone is a common strategy in peptide chemistry to influence properties like conformational rigidity, metabolic stability, and cell permeability, thereby enabling the design of novel peptide drug candidates fishersci.ca.

Exploration of Non-Proteinogenic Amino Acid Substitutions

This compound's unique biological activities are intrinsically linked to its composition, which includes three distinct non-proteinogenic amino acids: a characteristic dehydroamino acid at the C-terminus, hydroxyvaline, and β-homolysine wikipedia.org. The modular nature of this compound's chemical synthesis offers a significant advantage, allowing for the facile preparation of analogues for subsequent biological evaluation and structure-activity relationship (SAR) studies fishersci.sefishersci.ca.

Non-proteinogenic amino acids (NPAAs) are amino acids not typically encoded in the genetic machinery of organisms but are crucial building blocks in various chemical and biological applications, including the development of pharmaceuticals, biotechnological tools, and catalysts nih.govsigmaaldrich.com. The synthetic versatility of NPAAs allows for their preparation from proteinogenic amino acid derivatives through various chemical modifications. These include amine alkylation, strategic side chain substitutions, structural bond extension cyclization, and isosteric replacements within the amino acid backbone sigmaaldrich.comuni.lu.

The incorporation of NPAAs into peptide structures, such as this compound, can lead to enhanced chemical stability and modulation of their secondary structures nih.gov. For instance, research on antimicrobial peptides has demonstrated that substituting lysine (B10760008) (Lys) residues with 4-aminopiperidine-4-carboxylic acid (Api), a cationic non-proteinogenic amino acid, can preserve the peptide's helical structure and antimicrobial activity while significantly improving its resistance to enzymatic degradation nih.gov. This illustrates the potential of non-proteinogenic amino acid substitutions to fine-tune the properties of complex natural products like this compound.

Methodological Advancements in this compound Synthetic Chemistry

The successful chemical synthesis of this compound has been achieved through several key methodological advancements, particularly in the construction of its complex tripeptide backbone and characteristic functional groups. A pivotal step in the synthetic route involves the late-stage stereospecific dehydration of a β-hydroxy amino acid, which is crucial for installing the Z-olefin moiety present in the molecule fishersci.sefishersci.ca.

Another significant advancement in the synthesis of this compound, and related compounds like androprostamine A, is the effective utilization of the Horner-Wadsworth-Emmons (HWE) reaction wikipedia.orgcenmed.com. This reaction proved instrumental in selectively introducing the characteristic enamide structure at the C-terminus of these peptidyl natural products with reasonable Z-selectivity wikipedia.orgcenmed.com.

A reported synthetic procedure for this compound involved a sequence where a crude reaction mixture was treated with tetra-n-butylammonium fluoride (B91410) (TBAF) to yield the desilylated product, primarily as the desired Z-isomer wikipedia.org. Subsequent total deprotection was achieved under acidic conditions, typically using trifluoroacetic acid (TFA), to furnish this compound in its trifluoroacetic acid salt form wikipedia.org. The modular nature of these synthetic strategies is a notable advancement, enabling the convenient preparation of partial structures and analogues that share the core tripeptide backbone of this compound fishersci.ca.

These specific advancements in this compound synthesis align with broader trends in synthetic chemistry, which emphasize the development of novel methodologies, including catalysis and efficient cascade reactions for the synthesis of complex natural products cenmed.comguidetopharmacology.orgwikipedia.org.

Molecular and Cellular Mechanisms of Resormycin Action

Elucidation of Resormycin's Herbicidal Activity at the Cellular Level

This compound exhibits marked herbicidal activity, effectively inhibiting the growth of both monocotyledonous and dicotyledonous weeds. jst.go.jpnih.gov Its mode of action at the cellular level has been investigated to understand the specific processes it disrupts in plant and algal systems. nih.govjst.go.jp

Inhibition of Cellular Processes in Unicellular Green Algae (Selenastrum capricornutum)

Studies utilizing the unicellular green alga Selenastrum capricornutum (also referred to as Selena.) as a model organism have provided insights into this compound's herbicidal mechanisms. nih.govjst.go.jp this compound effectively inhibits the growth of Selenastrum capricornutumin vitro. nih.govjst.go.jp The inhibitory effect is not immediate, with the antibiotic initiating the killing of Selenastrum capricornutum only after exposure for two days or longer, even at high concentrations. nih.govjst.go.jp This suggests a cumulative or delayed cellular impact rather than an acute cytotoxic effect. The growth inhibition of Selenastrum capricornutum has been observed to be concentration-dependent in other contexts, where higher concentrations of certain polycyclic aromatic hydrocarbons (PAHs) led to inhibited cell division while viability was maintained. sci-hub.box

Differential Effects under Light and Dark Conditions on Plant Cell Growth

A notable characteristic of this compound's herbicidal activity is its differential effect on cell growth under varying light conditions. Research has shown that this compound inhibits the growth of Selenastrum capricornutum more strongly in the dark than in the light. nih.govjst.go.jp This suggests that light conditions can modulate the efficacy of this compound, potentially influencing its stability or the metabolic state of the target cells. A less potent but more photo-stable derivative, (±)-2,3-dihydro-resormycin, demonstrated more prolonged activity against Selenastrum capricornutum in the presence of light. nih.govjst.go.jp This differential activity highlights the importance of environmental light in the compound's herbicidal action and the potential for developing derivatives with enhanced stability under light exposure.

Specific Inhibition of Macromolecule Synthesis (e.g., protein synthesis)

Further biochemical investigations into this compound's mechanism of action revealed its specific inhibitory effect on macromolecule synthesis. At concentrations near its IC50, this compound rapidly inhibited the incorporation of 3H-leucine into the trichloroacetic acid (TCA)-insoluble fraction of Selenastrum capricornutum. nih.govjst.go.jp This finding strongly indicates that this compound primarily targets and inhibits protein synthesis within the cells. nih.govjst.go.jpresearchgate.net Importantly, the incorporation of 3H-uridine (3H-UR) or 3H-thymidine (3H-TdR) was not inhibited, suggesting that this compound does not significantly affect RNA or DNA synthesis, respectively. nih.govjst.go.jp This selectivity in macromolecule synthesis inhibition points towards protein synthesis as a key cellular target for this compound's herbicidal activity.

Table 1: Effect of this compound on Macromolecule Synthesis in Selenastrum capricornutum

| Macromolecule Precursor | Effect of this compound (near IC50) | Implication |

| 3H-Leucine | Rapidly inhibited incorporation | Inhibition of protein synthesis |

| 3H-Uridine | No inhibition | No significant effect on RNA synthesis |

| 3H-Thymidine | No inhibition | No significant effect on DNA synthesis |

Analysis of this compound's Antifungal Mechanisms

Beyond its herbicidal properties, this compound also demonstrates significant antimicrobial activity against various phytopathogenic fungi. jst.go.jpnih.govresearchgate.netscispace.com This dual functionality positions this compound as a compound with broad agricultural relevance.

Inhibition of Phytopathogenic Fungi Growth

This compound has been shown to exhibit antimicrobial activity against a range of phytopathogenic fungi. jst.go.jpnih.gov This includes its ability to inhibit the growth of fungi such as Fusarium graminearum, potentially through oxidative damage and disruption of related protein synthesis. researchgate.net The compound's effectiveness against plant pathogens highlights its potential as a biofungicide. researchgate.netscispace.com

Table 2: Antifungal Activity of this compound against Select Fungi

| Fungal Species | Observed Effect | Reference |

| Phytopathogenic Fungi | Antimicrobial activity, growth inhibition | jst.go.jpnih.govscispace.com |

| Fusarium graminearum | Growth inhibition | researchgate.net |

Cellular Responses to this compound Exposure in Fungal Systems

While detailed cellular responses of fungi to this compound exposure are less extensively documented compared to its herbicidal mechanisms, the observed growth inhibition suggests a disruption of fundamental cellular processes critical for fungal proliferation. For instance, the inhibition of Fusarium graminearum growth is linked to oxidative damage and perturbation of protein synthesis, indicating a direct impact on essential cellular machinery within fungal cells. researchgate.net This aligns with the mechanism observed in algal systems, suggesting a conserved mode of action targeting protein synthesis across different eukaryotic life forms. researchgate.net

Investigation of this compound's Anti-proliferative Activity in Research Models

This compound exhibits anti-proliferative activity, notably against prostate cancer cells. This effect is observed in conjunction with its structural resemblance to androprostamines A and B, which are also peptidyl natural products produced by microorganisms and known for their anti-prostate cancer properties. jst.go.jpunimi.itjst.go.jp

Studies on androprostamines A and B, which share a tripeptide backbone core with this compound, indicate their role as inhibitors of androgen receptor (AR) functions. unimi.itunimi.itjst.go.jp The androgen receptor plays a crucial role in the proliferation and progression of prostate cancer, particularly in its androgen-dependent stages. nih.govmdpi.commdpi.comamegroups.orglidsen.com Androprostamines inhibit the androgen-dependent proliferation of human prostate cancer cells and reduce the androgen-induced expression of AR-regulated genes without exhibiting cytotoxicity. jst.go.jp Given the structural and functional grouping of this compound with androprostamines as anti-prostate cancer peptidyl natural products, it is inferred that this compound may similarly modulate cellular pathways involving the androgen receptor, leading to the repression of androgen-dependent growth. unimi.itjst.go.jp

In vitro research has demonstrated the anti-proliferative effects of this compound and related compounds on human prostate cancer cell lines. Specifically, androprostamines A and B, structurally similar to this compound, have been shown to inhibit the androgen-dependent proliferation of LNCaP and VCaP cells. jst.go.jp These findings suggest that this compound may exert its anti-proliferative effects by interfering with the growth signals in these cancer cell lines. The observed inhibition of growth without overt cytotoxicity and the reduction in androgen-induced gene expression highlight a targeted mechanism of action in these research models. jst.go.jp

Table 1: Summary of Anti-proliferative Activity in Cancer Cell Lines (Inferred from Androprostamines)

| Compound | Cancer Cell Line(s) Affected | Activity Observed | Mechanism (Inferred) |

| This compound | Human Prostate Cancer Cells | Anti-proliferative activity | Androgen-dependent growth repression (via AR inhibition) |

| Androprostamine A | LNCaP, VCaP (human prostate cancer cells) | Inhibition of androgen-dependent proliferation, reduction of androgen-induced AR-regulated gene expression | Inhibition of AR functions |

| Androprostamine B | LNCaP, VCaP (human prostate cancer cells) | Inhibition of androgen-dependent proliferation, reduction of androgen-induced AR-regulated gene expression | Inhibition of AR functions |

Identification of Potential Molecular Targets and Ligand Interactions

The identification of potential molecular targets for this compound is strongly linked to its structural relationship with androprostamines A and B. These compounds share a common tripeptide backbone. unimi.itunimi.itjst.go.jp Androprostamines A and B have been identified as inhibitors of androgen receptor (AR) functions. jst.go.jp This suggests that the androgen receptor, a nuclear receptor crucial for prostate cancer growth, is a likely molecular target for this compound. nih.govmdpi.commdpi.comamegroups.orglidsen.com The interaction with AR or pathways downstream of AR signaling would explain this compound's observed anti-proliferative effects on prostate cancer cells. The peptidyl nature of this compound and its structural similarities to AR inhibitors imply ligand interactions that modulate AR activity or its associated signaling cascades. jst.go.jpgoogle.comresearchgate.net

Comparative Mechanistic Studies across Diverse Biological Systems

This compound's biological profile extends beyond its anti-proliferative activity to include notable herbicidal and antifungal properties. nih.govbikaken.or.jpjst.go.jpjst.go.jpresearchgate.netunimi.itresearchgate.netscispace.comresearchgate.netscispace.comresearchgate.netnih.govmdpi.com This broad spectrum of activity suggests that this compound engages with diverse molecular targets and cellular mechanisms across different biological systems. While specific comparative mechanistic studies detailing how a single compound can exert such varied effects are complex and require extensive research, the distinct structural architecture of this compound likely enables these varied interactions. Its ability to inhibit weed growth and phytopathogenic fungi, alongside its anti-prostate cancer activity, positions this compound as an intriguing natural product with potential as a lead structure for the development of new active compounds targeting different biological processes. unimi.itunimi.it

Structure Activity Relationship Sar Studies of Resormycin

Identification of Pharmacophoric Elements within the Resormycin Structure

Pharmacophoric elements are the essential features of a molecule that are recognized by a biological target and are responsible for its activity. nih.gov For this compound, specific parts of its intricate structure have been identified as crucial for its herbicidal and antifungal properties. jst.go.jpnih.gov

This compound is characterized by the presence of three non-proteinogenic, or "unusual," amino acids within its tripeptide backbone: β-homolysine, 3-hydroxy-L-valine, and a dehydroamino acid at the C-terminus. thieme.dejst.go.jpwikipedia.org These unusual amino acid residues are critical to its unique structural architecture and biological profile. thieme.dejst.go.jpwikipedia.org

3-hydroxy-L-valine : This residue introduces a hydroxyl group, which can act as a hydrogen bond donor or acceptor, and also affects the stereochemistry and conformation of the peptide backbone. jst.go.jpwikipedia.org

Dehydroamino acid : The characteristic dehydroamino acid at the C-terminus, specifically a (2Z)-2-N-[...]amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid, contains a Z-olefin. jst.go.jpthieme.dejst.go.jp This unsaturated bond introduces rigidity and specific spatial orientation to the C-terminal part of the molecule, which is crucial for its activity. thieme.dejst.go.jpwindows.net

The three-dimensional arrangement of atoms (stereochemistry) and the transient shapes a molecule can adopt (conformation) are fundamental to its biological activity. windows.nettripura.gov.inwashington.edu For this compound, the specific configuration of its chiral centers and the preferred conformation of its peptide backbone are critical for its interaction with biological targets. jst.go.jpwindows.netwashington.edu

The synthesis of this compound has highlighted the importance of achieving the correct stereochemistry, particularly the Z-olefin configuration in the dehydroamino acid moiety, which is installed via a stereospecific dehydration of a β-hydroxy amino acid. thieme.dejst.go.jp This suggests that the precise spatial arrangement dictated by the Z-olefin is essential for its activity. Conformational studies can reveal how the molecule presents its pharmacophoric elements to a binding site, influencing binding affinity and efficacy. washington.educhemcomp.com

Design and Synthesis of this compound Analogues for Targeted SAR Investigations

The modular nature of this compound's synthesis allows for the creation of analogues, which are essential for targeted SAR investigations. thieme.dejst.go.jpnih.gov By systematically modifying specific parts of the this compound structure, researchers can deduce the contribution of each component to its biological activity. wikipedia.org

For instance, the synthesis of androprostamine A and B, which share a tripeptide backbone core with this compound but feature distinct non-proteinogenic amino acids (dehydroamino acid, β-homolysine, and hydroxyvaline), provides a natural starting point for comparative SAR studies. unimi.itjst.go.jpwikipedia.org Synthetic approaches have been developed to install the enamide portion at the C-terminus with reasonable Z-selectivity, crucial for SAR studies. jst.go.jp

Analogue synthesis can involve:

Modifications to the chlorinated resorcyl moiety : Altering the halogen, the number or position of hydroxyl groups, or the linker to the peptide chain.

Substitutions of unusual amino acid residues : Replacing β-homolysine, 3-hydroxy-L-valine, or the dehydroamino acid with other natural or unnatural amino acids to probe the importance of their side chains and backbone modifications. nih.gov

Changes to the peptide backbone : Varying the length, sequence, or introducing other modifications to the peptide chain to understand its conformational requirements for activity.

The ability to synthesize partial structures and analogues sharing the tripeptide backbone core facilitates a systematic exploration of the SAR. thieme.de

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between a compound's chemical structure (represented by numerical descriptors) and its biological activity. wikipedia.orgnih.govscribd.com These models can predict the activity of new, unsynthesized compounds and provide insights into the molecular features governing activity. nih.govscbdd.com

For this compound, QSAR approaches would involve:

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its analogues. scbdd.com

Statistical Modeling : Using statistical methods (e.g., multiple linear regression, partial least squares) to correlate these descriptors with the observed herbicidal or antifungal activity. nih.gov

While specific QSAR studies on this compound were not detailed in the search results, the general methodology is applicable. For example, QSAR has been used to predict novel active host defense peptides by defining unique physicochemical parameters. scribd.com

Computational Chemistry and Molecular Modeling in SAR Prediction and Validation

Computational chemistry and molecular modeling are powerful tools in SAR studies, enabling in silico prediction and validation of molecular properties and interactions. sarjournal.comkallipos.grtarosdiscovery.com These techniques complement experimental SAR investigations by providing atomic-level insights. tarosdiscovery.com

For this compound, computational methods could be employed for:

Conformational Analysis : Exploring the energetically favorable three-dimensional shapes of this compound and its analogues, which is crucial given the impact of conformation on activity. tripura.gov.inwashington.educhemcomp.com

Molecular Docking : Simulating the binding of this compound and its analogues to putative biological targets (e.g., enzymes or receptors involved in plant or fungal pathways) to predict binding modes and affinities. chemcomp.comresearchgate.net This can help identify key interaction points.

Pharmacophore Modeling : Generating 3D pharmacophore models that represent the essential features required for activity, based on active this compound compounds. nih.govchemcomp.com These models can then be used to screen virtual libraries for new active compounds.

Molecular Dynamics Simulations : Studying the dynamic behavior of this compound in a biological environment, including its flexibility and interactions with solvents or target proteins over time. kallipos.grresearchgate.net

These computational approaches can guide the design of new analogues, prioritize compounds for synthesis, and help interpret experimental SAR data, accelerating the discovery of more effective agrochemicals or therapeutic agents based on the this compound scaffold. scbdd.comtarosdiscovery.com

Future Directions in Rational Design of this compound-Based Bioactive Compounds

The modular nature of this compound's synthesis provides a significant advantage for conducting extensive structure-activity relationship (SAR) studies and subsequently guiding the rational design of novel bioactive compounds wikipedia.orgnih.gov. This synthetic flexibility allows for the systematic modification of various parts of the molecule, enabling researchers to elucidate the specific structural features responsible for its biological activities.

Ongoing SAR studies, particularly those focused on this compound and its related compounds like androprostamines, aim to develop leads for chemotherapeutics, such as anti-prostate cancer agents. These studies involve the synthesis of various derivatives and the evaluation of their biological profiles. The data generated from such SAR investigations would typically include quantitative measures of biological activity (e.g., IC50, MIC values) against specific targets or organisms for each synthesized analog. Although specific detailed data tables from these ongoing studies are not publicly available in the provided literature, the methodology is well-established in drug discovery.

The insights derived from these SAR studies will inform rational drug design strategies, which can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: In the absence of a known target protein structure, SAR data will be used to develop pharmacophore models. These models highlight the essential structural features and their spatial arrangement required for biological activity. By understanding which modifications enhance or diminish activity, new compounds can be designed to optimize these features.

Structure-Based Design: If the molecular target of this compound is identified and its three-dimensional structure elucidated, structure-based drug design becomes feasible. Computational tools such as molecular docking and molecular dynamics simulations can be employed to predict how this compound and its analogues interact with the target binding site. This approach allows for the precise design of modifications to improve binding affinity, selectivity, and other desired properties. For example, understanding the binding modes could guide the introduction of specific functional groups to enhance hydrogen bonding, hydrophobic interactions, or electrostatic interactions with the target.

The integration of advanced computational methods, including artificial intelligence (AI) and machine learning (ML), represents a significant future direction. AI can accelerate the "design, make, test, analyze" cycle by predicting the properties of novel compounds, suggesting optimal synthetic routes, and identifying promising candidates from vast chemical spaces. This iterative learning process, augmented by AI, can lead to a more efficient discovery pipeline for this compound-based bioactive compounds with improved efficacy and specificity.

Furthermore, the exploration of partial structures and hybrid molecules, combining key pharmacophoric elements of this compound with other known bioactive scaffolds, could lead to novel chemical entities with enhanced or diversified activities wikipedia.org. The goal of this rational design process is to overcome potential limitations and develop new therapeutics with optimized profiles for various applications, including their established herbicidal and antifungal properties, and emerging anti-proliferative activities guidetopharmacology.orgnih.gov.

Research Methodologies and Analytical Approaches in Resormycin Studies

Methodologies for the Discovery and Isolation of Resormycin

The initial identification and subsequent purification of this compound from its natural source, the bacterium Streptomyces platensis, involved a systematic application of bioactivity screening and chromatographic techniques.

Screening Techniques for Bioactivity

The discovery of this compound was driven by its significant biological activities. Initial screening of the cultured broth of Streptomyces platensis strain MJ953-SF5, isolated from a soil sample in Yokohama, Japan, revealed its potent herbicidal and antifungal properties. These screenings demonstrated that this compound markedly inhibited the growth of both monocotyledonous and dicotyledonous weeds. Furthermore, the compound exhibited antimicrobial activity against various phytopathogenic fungi, highlighting its potential as a broad-spectrum agent for agricultural applications nih.govjst.go.jp.

Chromatographic Purification Techniques (e.g., column chromatography)

Following the initial discovery of its bioactivity, a multi-step purification process was employed to isolate this compound in its pure form. This process relied on a series of column chromatography techniques, each leveraging different chemical and physical properties of the compound to separate it from other metabolites in the culture broth. The purification protocol involved the sequential use of:

Active charcoal chromatography

Amberlite IRC-50 column chromatography

Amberlite CG-50 column chromatography

Sephadex LH-20 column chromatography

This comprehensive chromatographic cascade was essential for obtaining a homogenous sample of this compound suitable for subsequent structural analysis nih.govjst.go.jp.

Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound

The precise molecular architecture of this compound was determined through the application of powerful spectroscopic and diffraction methods. These techniques provided detailed insights into the connectivity of atoms and their three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to piece together the complex structure of the molecule. While the specific data from ¹H and ¹³C NMR spectra, along with correlations from 2D techniques like COSY, HMQC, and HMBC, were central to defining the planar structure, the detailed spectral data remains within the primary research articles researchgate.netnih.gov. These spectroscopic analyses were part of the foundational work that led to the determination of this compound's chemical formula as C23H35ClN4O7 nih.gov.

X-ray Crystallography for Absolute Stereochemistry Determination

To unequivocally determine the absolute stereochemistry of the chiral centers within the this compound molecule, single-crystal X-ray crystallography was employed. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystalline state. The crystallographic analysis, in conjunction with spectroscopic data and degradation studies, confirmed the final structure of this compound as (2Z)-2-N-[2N-[(3S)-3,6-diaminoheptanoyl]-(2S)-3-hydroxyvalyl]amino-3-(4-chloro-3,5-dihydroxy)phenylpropenoic acid nih.gov.

Advanced Analytical Techniques for Metabolomics and Biosynthetic Intermediate Analysis

As of the current body of literature, specific studies employing advanced analytical techniques such as metabolomics for the comprehensive analysis of the Streptomyces platensis metabolome in relation to this compound production have not been extensively reported. Similarly, detailed investigations into the analysis of biosynthetic intermediates to fully map out the this compound biosynthetic pathway are not yet available. Research into the biosynthetic gene cluster of the related compound resorcinomycin has been conducted, which may offer insights into the biosynthesis of this compound, but direct analysis of this compound's biosynthetic intermediates is an area for future investigation rsc.org. The application of modern metabolomic and genomic approaches could significantly enhance the understanding of how Streptomyces platensis synthesizes this complex natural product.

Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS is an indispensable tool for the detection, quantification, and purification of the compound from complex biological matrices, such as the culture broth of the producing organism, Streptomyces platensis. nih.gov

The methodology involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The different components in the sample interact differently with the stationary phase based on their physicochemical properties (e.g., polarity, size), causing them to separate as they are carried through the column by a liquid solvent (mobile phase). For a resorcinol-type compound like this compound, a reverse-phase column (e.g., C18) is typically employed.

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection. nih.gov This allows for the precise identification of this compound even at very low concentrations and can be used to confirm its molecular weight. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing structural information that confirms its identity. nih.gov While the initial isolation of this compound utilized various column chromatography techniques like Amberlite and Sephadex LH-20, modern research relies heavily on LC-MS for its superior resolution, sensitivity, and speed. nih.govwur.nl

Untargeted Metabolomics for Pathway Interrogation

Untargeted metabolomics is a comprehensive analytical approach used to measure the largest possible number of small-molecule metabolites in a biological sample. nih.gov This technique is particularly valuable for interrogating the biosynthetic pathway of natural products like this compound. By applying untargeted metabolomics, researchers can gain a global snapshot of the metabolic state of the this compound-producing organism, Streptomyces platensis.

The typical workflow involves using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) to analyze extracts from the microorganism under different conditions. nih.gov To interrogate the this compound pathway, one could compare the metabolic profile of the wild-type S. platensis strain with that of a genetically modified strain in which a key biosynthesis gene has been deleted.

The resulting data from both samples would be immensely complex, containing thousands of metabolic features. Advanced bioinformatic tools are then used to perform comparative analysis, identifying metabolites that are present in the wild-type strain but absent in the mutant, or metabolites that accumulate in the mutant because a subsequent biosynthetic step is blocked. researchgate.net This comparative analysis can reveal previously unknown intermediates, shunt products, or degradation products related to this compound biosynthesis, providing critical clues about the function of specific genes and enzymes in the pathway. nih.gov This approach offers a powerful, discovery-driven method to understand the intricate metabolic network governing the production of this compound. researchgate.net

In Vitro Biological Assay Methodologies for this compound Activity Evaluation

Cell-Based Growth Inhibition Assays

Cell-based assays are fundamental for evaluating the biological activity of compounds like this compound. These assays measure the effect of the compound on the viability and proliferation of whole cells. For this compound, which exhibits herbicidal and antifungal properties, growth inhibition assays are the primary method for quantifying its potency. nih.gov

One of the key test organisms used in early this compound studies was the unicellular green alga, Selenastrum capricornutum. nih.gov In a typical algal growth inhibition assay, cultures of S. capricornutum are exposed to a range of this compound concentrations. The growth of the algae is monitored over a period of several days, often by measuring changes in optical density or by direct cell counting. The results are used to determine key parameters such as the IC50 value, which is the concentration of this compound required to inhibit 50% of the algal growth.

| Assay Type | Organism/Cell Type | Endpoint Measured | Observed Activity of this compound |

| Algal Growth Inhibition | Selenastrum capricornutum | Reduction in cell proliferation/biomass | Strong inhibition, more potent in the dark nih.gov |

| Antifungal Assay | Phytopathogenic fungi | Inhibition of mycelial growth | Antimicrobial activity demonstrated nih.gov |

| Herbicidal Assay | Monocotyledonous and dicotyledonous weeds | Inhibition of germination and growth | Marked growth inhibition nih.gov |

Biochemical Assays for Enzyme Inhibition and Pathway Modulation

While cell-based assays confirm a compound's biological effect, biochemical assays are employed to understand its mechanism of action at a molecular level. domainex.co.uk These assays investigate the interaction of the compound with specific biological targets like enzymes or metabolic pathways. murigenics.commdpi.com

Studies on this compound have utilized biochemical assays to probe its mode of action in Selenastrum capricornutum. One key finding came from a radiolabel incorporation assay. nih.gov In this type of experiment, cells are incubated with this compound and then fed with radiolabeled precursors essential for macromolecule synthesis, such as ³H-leucine (for proteins), ³H-uridine (for RNA), and ³H-thymidine (for DNA). By measuring the amount of radioactivity incorporated into the respective macromolecules (e.g., in the trichloroacetic acid insoluble fraction), researchers can determine which biosynthetic pathway is affected. For this compound, it was found to rapidly inhibit the incorporation of ³H-leucine at concentrations near its IC50, while not significantly affecting the incorporation of uridine or thymidine. nih.gov This result strongly suggests that this compound's primary mode of action is the inhibition of protein synthesis.

Further biochemical assays could be developed to pinpoint the specific enzyme within the protein synthesis machinery that this compound targets. This would involve isolating potential target enzymes (e.g., aminoacyl-tRNA synthetases, ribosomal components) and measuring their activity in the presence and absence of this compound to determine kinetic parameters of inhibition, such as the inhibition constant (Ki). nih.gov

Genetic Manipulation and Mutagenesis Techniques in Biosynthesis Research

Understanding the biosynthesis of a natural product like this compound relies heavily on genetic manipulation and mutagenesis of the producing organism, Streptomyces platensis. These techniques allow researchers to correlate specific genes with the enzymatic steps required to assemble the molecule. The collection of genes responsible for producing a natural product is typically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC).

The primary technique used is targeted gene knockout or replacement. This involves creating a null mutant by deleting a specific gene within the putative this compound BGC or replacing it with an antibiotic resistance marker. The resulting mutant strain is then cultivated, and its metabolic profile is analyzed, usually via LC-MS. If the deleted gene is essential for this compound production, the mutant will no longer produce the final compound. In some cases, the mutant may accumulate a biosynthetic intermediate that precedes the blocked enzymatic step, providing direct evidence for the function of the knocked-out gene.

Conversely, heterologous expression is another powerful tool. This involves cloning the entire this compound BGC from S. platensis and introducing it into a well-characterized, fast-growing host organism (like Streptomyces coelicolor) that does not naturally produce the compound. Successful production of this compound in the new host confirms that the cloned BGC contains all the necessary genes for its biosynthesis.

By systematically knocking out each gene in the cluster and analyzing the resulting phenotypes, the precise function of each enzyme in the biosynthetic pathway can be elucidated. nih.govnih.gov This provides a complete picture of how S. platensis constructs the complex this compound molecule from simple metabolic precursors.

Conceptual and Future Research Trajectories of Resormycin

Resormycin as a Lead Structure for Agrochemical Development

This compound exhibits potent activity against both weeds and phytopathogenic fungi, making it a valuable candidate for the development of novel agrochemical agents. Its dual herbicidal and fungicidal properties underscore its potential for broad-spectrum application in agriculture nih.govmdpi.comresearchgate.netresearchgate.netnih.gov.

Development of Novel Herbicidal Agents

This compound demonstrates marked inhibitory effects on the growth of both monocotyledonous and dicotyledonous weeds nih.govnih.govjescae.com. Studies using the unicellular green alga Selenastrum capricornutum as a model organism revealed that this compound inhibits growth more strongly in the dark than in the light, and rapidly inhibits the incorporation of 3H-leucine into the trichloroacetic acid (TCA) insoluble fraction, suggesting an interference with protein synthesis researchgate.net. Its herbicidal activity has been confirmed across various crops and weeds researchgate.net.

The efficacy of this compound as a herbicidal agent is highlighted by its inhibitory effects on a range of weed species.

Table 1: Herbicidal Activity of this compound Against Various Weeds and Crops jescae.com

| Weed/Crop Species | Herbicidal Activity (%) |

| Digitaria adscendens | 100 |

| Setaria viridis | 100 |

| Amaranthus viridis | 100 |

| Polygonum lapathifolium | 100 |

| Bidens pilosa | 100 |

| Brassica arvenis | 100 |

| Chenopodium album | 90–99 |

| Portulaca oleracea | 90–99 |

| Glycine max | 79–80 |

| Stellaria media | 79–80 |

| Poa annua | 40–69 |

| Alopecurus aequalis | 40–69 |

| Gossypium hirsutum | 20–39 |

| Senecio vulgaris | 20–39 |

| Zea mays | 0–19 |

Future research in this area aims to leverage this compound's structure for the rational design of new herbicidal molecules, potentially with simplified structures, enhanced activity, and reduced general toxicity. Structure-activity relationship (SAR) studies are crucial for developing equivalents and simplified analogues preprints.org.

Exploration of Fungicidal Applications

Beyond its herbicidal properties, this compound demonstrates significant antimicrobial activity against various phytopathogenic fungi nih.govmdpi.comresearchgate.netresearchgate.netnih.gov. The producing organism, Streptomyces platensis, is recognized as an effective biocontrol agent capable of suppressing numerous plant-pathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum mdpi.comresearchgate.netresearchgate.netnih.gov. This suggests that this compound, either directly or as part of the Streptomyces platensis metabolome, contributes to the biological control of plant diseases. Further exploration focuses on understanding the precise mechanisms of its antifungal action and expanding its application against a broader spectrum of fungal pathogens mdpi.comscispace.com.

Conceptual Frameworks for this compound's Potential as an Anti-proliferative Agent

This compound has been identified as an anti-proliferative agent, with particular attention to its potential in prostate cancer therapy jst.go.jpjst.go.jp. Structurally, this compound shares a tripeptide backbone core with androprostamines A and B, which are also natural products from Streptomyces sp. MK932-CF8 jst.go.jpjst.go.jpwikipedia.org. Androprostamine A, in particular, has been shown to function as an inhibitor of the androgen receptor (AR), repressing androgen-induced gene expression and inhibiting the androgen-dependent proliferation of human prostate cancer LNCaP and VCaP cells without cytotoxicity jst.go.jpjst.go.jpwikipedia.orgnih.gov. This structural and functional relationship suggests that this compound may exert its anti-proliferative effects through similar or related mechanisms, positioning it as a lead for novel chemotherapeutics.

Investigation of Multi-target Modulation and Signaling Pathway Interference

While the anti-proliferative activity of this compound is established, its specific molecular targets and detailed mechanisms of multi-target modulation and signaling pathway interference are areas of ongoing investigation. Given its structural similarity to androprostamines, which inhibit androgen receptor (AR) function, it is conceptually plausible that this compound could also influence AR signaling or other related pathways crucial for cancer cell proliferation jst.go.jpjst.go.jpwikipedia.org. Natural products, including those from Streptomyces, are known for their diverse biological activities and ability to interact with multiple biomolecules, suggesting a potential for multi-target modulation jst.go.jpfrontiersin.org. Further research is needed to fully elucidate this compound's precise cellular targets and the specific signaling pathways it interferes with, which could pave the way for developing novel therapeutic strategies nih.govfrontiersin.org.

Strategies for Biotechnological Production and Optimization of this compound

The production of this compound by Streptomyces platensis MJ953-SF5 highlights the importance of biotechnological approaches for its sustainable and optimized supply nih.govnih.gov. Biotechnological production involves cultivating the producing microorganism under controlled conditions to maximize the yield of the desired compound. Optimization of fermentation conditions, including medium composition, temperature, and agitation, is critical for enhancing secondary metabolite production in Streptomyces species nih.govfrontiersin.orgsciengine.comresearchgate.net.

Strain Improvement through Metabolic Engineering

Strain improvement through metabolic engineering offers a powerful strategy to enhance the yield of natural products like this compound from Streptomyces platensis. Metabolic engineering involves the targeted modification of metabolic pathways within the producing organism to redirect metabolic flux towards the desired product nih.govnih.govnih.govresearchgate.netmdpi.com. While specific metabolic engineering strategies for this compound production in Streptomyces platensis are not extensively detailed in the current literature, general approaches applied to other Streptomyces species and their secondary metabolites provide a conceptual framework. For instance, engineering Streptomyces platensis for the overproduction of other compounds like platencin (B21511) has involved inactivating repressor genes (e.g., ptnR1), leading to significantly improved titers nih.gov. Similar strategies, such as optimizing precursor biosynthesis, manipulating regulatory genes, or employing genome-scale metabolic models, could be explored to enhance this compound yield frontiersin.orgnih.govresearchgate.net. These advanced techniques aim to overcome limitations posed by complex life cycles, silent biosynthetic gene clusters, and poorly characterized metabolic mechanisms in Streptomyces frontiersin.orgnih.gov.

Fermentation Optimization and Bioreactor Studies

The production of this compound originates from the culture broth of Streptomyces platensis MJ953-SF5. jst.go.jpnih.govnih.govresearchgate.netjst.go.jp Initial isolation and purification of this compound involve several chromatographic techniques, including active charcoal, Amberlite IRC-50, Amberlite CG-50, and Sephadex LH-20 column chromatographies. nih.govresearchgate.netjst.go.jp

While specific detailed fermentation optimization and bioreactor studies solely focused on this compound are not extensively documented in the available literature, the principles applied to other secondary metabolites produced by Streptomyces are highly relevant. For instance, bioreactor techniques have been optimized for the production and purification of other antibiotics like tetracycline (B611298) from Streptomyces aureofaciens. univ-blida.dz Similarly, batch fermentation processes in agitated tank bioreactors have been utilized to optimize agitation and aeration parameters to achieve higher culture biomass and secondary metabolite production for compounds such as dibutyl phthalate (B1215562) from Streptomyces albidoflavus. researchgate.net These general approaches in microbial fermentation and bioreactor design, which focus on controlling environmental factors like agitation, aeration, and nutrient supply, are crucial for enhancing the yield and consistency of natural product biosynthesis, including that of this compound.

Addressing Challenges in Natural Product Research: Scalability and Novelty

Despite these challenges, this compound itself was identified as a "novel" antibiotic upon its discovery. jst.go.jpnih.govnih.govresearchgate.netjst.go.jp The pursuit of novelty in natural product research often involves overcoming the "rediscovery problem," where known compounds are repeatedly isolated. To address this, emerging strategies focus on accessing the products of cryptic biosynthetic gene clusters (BGCs), which are often responsible for novel compounds but are not expressed under standard laboratory conditions. purdue.edu Advances in synthetic methodologies, catalyst designs, computational modeling, and biotechnology are continually improving the ability to overcome these obstacles. engineering.org.cn For instance, automated, scalable, high-throughput platforms are being developed to efficiently identify new bioactive compounds and scale up their production, particularly from Streptomyces strains. illinois.edu The chemical synthesis of this compound has been achieved, and its modular nature allows for the ready preparation of analogues, which is vital for conducting comprehensive structure-activity relationship (SAR) studies. researchgate.netthieme.dejst.go.jp

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of omics technologies offers a holistic view of biological systems and holds significant promise for advancing this compound research.

Genomics: Genomics, the study of an organism's genetic material, plays a foundational role. humanspecificresearch.orgmaastrichtuniversity.nl Advances in genome sequencing and genome mining have significantly accelerated the identification of secondary metabolism genes and gene clusters in actinomycetes, the class of bacteria that produces this compound. google.com Research efforts have specifically included the identification and functional analysis of the biosynthetic gene cluster responsible for this compound production. nii.ac.jp This genomic insight is crucial for understanding the enzymatic machinery involved in this compound biosynthesis and for potential metabolic engineering efforts to enhance its production or generate novel derivatives.

Proteomics: Proteomics involves the large-scale study of proteins, including their abundance and functions within a biological system. humanspecificresearch.orgmaastrichtuniversity.nl While direct proteomics studies specifically on this compound are not detailed in the provided information, general applications of proteomics in natural product research involve identifying enzymes involved in biosynthetic pathways, understanding protein-compound interactions, and elucidating mechanisms of action.

Metabolomics: Metabolomics is the comprehensive analysis of metabolites within biological samples, providing a snapshot of the metabolic state. humanspecificresearch.orgmaastrichtuniversity.nl Untargeted MS-based metabolomic analyses have been applied to Streptomyces platensis, the producer of this compound, demonstrating its utility in exploring the diverse secondary metabolites produced by this genus. mdpi.comresearchgate.net Metabolomics is considered a powerful tool for unraveling the intricacies of natural products in understudied streptomycetes and can help identify functional genes and differential metabolites related to natural product biosynthesis. mdpi.commdpi.com

The combined application of these omics technologies, often referred to as "pan-omics," allows for a comprehensive understanding of the interplay between genetic information, protein expression, and metabolite production. mdpi.com This integrated analytical approach can uncover finer molecular regulatory networks, providing a theoretical basis for optimizing the production of compounds like this compound and discovering new related natural products. mdpi.com

Emerging Research Directions in Peptide Natural Products and Their Academic Significance

This compound is classified as a tripeptide antibiotic, and its structural similarities with other peptide compounds like androprostamines highlight its relevance within the broader field of peptide natural products. thieme.dejst.go.jpwikipedia.org

Emerging research directions in peptide natural products are characterized by efforts to overcome synthetic complexities and leverage natural diversity for drug discovery. Cyclic peptides, for instance, represent a growing class of drugs, with many FDA-approved medicines inspired by natural product cyclic peptides. purdue.edu The discovery of new cyclic peptide natural products remains a challenge due to the often "cryptic" nature of their biosynthetic gene clusters. purdue.edu However, bioinformatics programs are being utilized to predict amino acid sequences associated with nonribosomal peptide synthetases (NRPSs), followed by solid-phase peptide synthesis and solution-phase cyclization to access libraries of predicted cyclic peptides for bioactivity screening. purdue.edu

Academic research in this area focuses on the chemical synthesis, structural modification, and biological evaluation of peptide leads as next-generation therapies. anu.edu.au A key area of investigation involves the biosynthetic engineering of natural products containing β-amino acids, such as this compound, to rationally swap these moieties with various side chains and stereochemistries. This approach is anticipated to lead to the creation of novel architectures and bioactive compounds. researchgate.net Furthermore, genome mining of characteristic β-amino acid biosynthetic genes and unique β-amino acid incorporation machinery is expected to facilitate the discovery of new β-amino acid-containing natural products. researchgate.net

The academic significance of research into peptide natural products, including this compound, is profound. Natural products, with their extensive chemical diversity, serve as crucial sources for discovering novel compounds with diverse biological activities. nih.gov They have historically played an essential role in providing medicinal care and continue to offer significant potential for future drug development, particularly in addressing challenges like antibiotic resistance. nih.gov By embracing innovative approaches and interdisciplinary collaborations, researchers aim to overcome synthetic and discovery obstacles, thereby maximizing the therapeutic potential of natural products for human health and well-being. frontiersin.org

Q & A

Q. What are the key structural features of Resormycin that influence its bioactivity, and how can researchers design experiments to validate these features?

this compound comprises three non-canonical amino acid residues: β-homoarginine, 3-hydroxy-L-valine, and a chlorinated rutinosyl-2,3-dehydroallylglycine. To validate the role of these features, researchers should employ modular synthesis approaches (as described in its total synthesis) to generate structural analogs. Bioactivity assays (e.g., antifungal MIC tests against Cercospora beticola or Botrytis cinerea) can then compare analogs to the parent compound. Key steps include stereoselective dehydration for Z-olefin installation and functional group modifications .

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility and relevance to agricultural applications?

Experimental design must include:

- Standardized microbial strains : Use plant-pathogenic fungi (e.g., Pyricularia oryzae) with documented sensitivity to this compound .

- Dose-response curves : Test concentrations ranging from 0.1–50 µg/mL to determine MIC values.

- Controls : Include positive controls (e.g., commercial antifungals) and solvent-only negative controls.

- Replication : Triplicate experiments with blinded scoring to reduce bias .

Q. What methodological considerations are critical when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Late-stage modifications : Prioritize modular synthesis steps (e.g., β-hydroxy amino acid dehydration) to preserve core scaffold integrity .

- Stereochemical fidelity : Use chiral catalysts or enzymatic resolution to maintain stereochemistry at C3 of 3-hydroxy-L-valine.

- Analytical validation : Confirm purity via HPLC and structural identity via NMR/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different fungal strains?

Contradictions may arise from strain-specific resistance mechanisms or experimental variability. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antifungal susceptibility testing.

- Genomic profiling : Compare fungal genomes to identify resistance markers (e.g., efflux pumps).

- Meta-analysis : Systematically review existing data using PRISMA frameworks to identify confounding variables .

Q. What advanced techniques are recommended to elucidate this compound’s mechanism of action at the molecular level?

- Transcriptomics : RNA-seq of treated vs. untreated fungal cells to identify dysregulated pathways.

- Protein binding assays : Surface plasmon resonance (SPR) or ITC to measure affinity for putative targets (e.g., cell wall synthases).

- CRISPR-Cas9 knockouts : Validate target essentiality by deleting candidate genes in fungal models .

Q. How should researchers integrate this compound’s herbicidal and antifungal activities into a unified experimental framework?

Design dual-activity assays using:

- Plant models : Monitor herbicide effects on monocot/dicot seedlings (e.g., growth inhibition metrics).

- Co-culture systems : Evaluate antifungal activity in soil microcosms containing plant roots.

- Data normalization : Use Z-score analysis to compare bioactivity across disparate assays .

Q. What statistical methods are most appropriate for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple analogs or concentrations.

- Survival analysis : For time-dependent antifungal effects (e.g., Kaplan-Meier curves) .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Molecular docking : Predict binding modes to fungal targets (e.g., CYP51) using AutoDock Vina.

- ADMET prediction : Use SwissADME or ADMETLab to optimize solubility, metabolic stability, and toxicity.

- QSAR modeling : Train machine learning models on existing SAR data to prioritize synthetic targets .

Methodological Guidance for Data Reporting

Q. What are the essential elements to include in a this compound research manuscript to ensure reproducibility?

- Synthetic procedures : Detailed reaction conditions (temperature, catalysts, yields).

- Bioassay protocols : Strain IDs, growth media, incubation times.

- Data availability : Deposit raw data in repositories like Zenodo or GenBank.

- Ethical compliance : For in vivo studies, specify IACUC approval and ARRIVE guidelines .

Q. How should researchers address limitations in this compound studies, such as low bioavailability or off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.